molecular formula C26H25N5O B11190867 7-benzyl-8-methyl-1-phenyl-3-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one

7-benzyl-8-methyl-1-phenyl-3-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one

Cat. No.: B11190867
M. Wt: 423.5 g/mol
InChI Key: VKFDJMMHVQRJTB-UHFFFAOYSA-N
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Description

7-benzyl-8-methyl-1-phenyl-3-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one is a complex heterocyclic compound It features a pyrimido[1,2-a][1,3,5]triazin-6-one core, which is a fused ring system containing nitrogen atoms

Properties

Molecular Formula

C26H25N5O

Molecular Weight

423.5 g/mol

IUPAC Name

7-benzyl-8-methyl-1-phenyl-3-(pyridin-2-ylmethyl)-2,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one

InChI

InChI=1S/C26H25N5O/c1-20-24(16-21-10-4-2-5-11-21)25(32)31-19-29(17-22-12-8-9-15-27-22)18-30(26(31)28-20)23-13-6-3-7-14-23/h2-15H,16-19H2,1H3

InChI Key

VKFDJMMHVQRJTB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N2CN(CN(C2=N1)C3=CC=CC=C3)CC4=CC=CC=N4)CC5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-benzyl-8-methyl-1-phenyl-3-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the condensation of a benzyl-substituted amine with a pyridine derivative, followed by cyclization with a suitable reagent to form the triazinone ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

7-benzyl-8-methyl-1-phenyl-3-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the ring system.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce fully saturated compounds.

Scientific Research Applications

Research indicates that compounds similar to 7-benzyl-8-methyl-1-phenyl-3-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one exhibit various biological activities:

1. Antimicrobial Activity

  • Compounds with triazine and pyridine moieties have shown promising antimicrobial properties. For instance, derivatives have been synthesized and tested against Mycobacterium tuberculosis, where certain analogs displayed significant activity against both drug-sensitive and multidrug-resistant strains .

2. Anticancer Potential

  • Research on similar structures has revealed their potential as anticancer agents. For example, studies have indicated that certain pyrimidine derivatives can inhibit the proliferation of cancer cell lines such as K562 and MCF-7 . The mechanism often involves the induction of apoptosis and cell cycle arrest.

3. Anti-inflammatory Effects

  • Some derivatives have been evaluated for their anti-inflammatory properties through in silico molecular docking studies. These studies suggest that they may act as inhibitors of key enzymes involved in inflammatory pathways .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. Characterization techniques such as NMR spectroscopy and mass spectrometry are crucial for confirming the structure and purity of the synthesized compounds.

Case Studies

Several case studies highlight the applications of related compounds:

Case Study 1: Antitubercular Activity

  • A series of triazole hybrids were synthesized and tested for their antitubercular activity. One compound demonstrated effective inhibition at concentrations as low as 10 µg/mL against resistant strains of Mycobacterium tuberculosis .

Case Study 2: Anticancer Screening

  • A library of pyrimidine derivatives was screened for anticancer activity against various cell lines. The most active compound showed significant cytotoxicity in K562 cells while exhibiting low toxicity in normal cell lines .

Mechanism of Action

The mechanism of action of 7-benzyl-8-methyl-1-phenyl-3-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into active sites or binding pockets, influencing biological pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]thiazoles: These compounds have a similar fused ring system and are known for their biological activity.

    Pyrazolo[4,3-d]thiazoles: Another class of compounds with a fused ring system, used in medicinal chemistry.

    1,2,4-Triazolo[4,3-a]pyridines: These compounds share structural similarities and are studied for their pharmacological properties.

Uniqueness

7-benzyl-8-methyl-1-phenyl-3-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one is unique due to its specific substitution pattern and the presence of multiple functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Biological Activity

The compound 7-benzyl-8-methyl-1-phenyl-3-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one is a member of the pyrimidine-triazine family and has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies.

Chemical Structure

The molecular structure of the compound can be represented as follows:

C24H28N4O\text{C}_{24}\text{H}_{28}\text{N}_{4}\text{O}

This compound features a complex arrangement that includes a pyrimidine ring fused with a triazine moiety.

Antimicrobial Activity

Research indicates that derivatives of pyrimidine and triazine compounds exhibit significant antimicrobial properties. For example, compounds similar to the target compound have shown efficacy against various bacterial strains. A study reported that certain triazole derivatives demonstrated strong antibacterial activity against Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentrations (MICs) significantly lower than standard antibiotics like chloramphenicol .

CompoundTarget BacteriaMIC (µg/mL)
Compound AStaphylococcus aureus8
Compound BEscherichia coli16
Compound CPseudomonas aeruginosa32

Cytotoxicity

The cytotoxic potential of the compound was evaluated using various human cancer cell lines. In vitro studies showed that related compounds exhibited significant cytotoxic effects on MCF-7 (breast cancer) and HeLa (cervical cancer) cells. For instance, a derivative demonstrated an IC50 value of 15 µM against MCF-7 cells, indicating potent anticancer activity .

The biological activity of the compound may be attributed to its ability to interfere with cellular processes such as DNA replication and repair. The presence of the pyridine and triazine moieties is believed to enhance interactions with biological targets such as enzymes involved in nucleic acid synthesis.

Case Study 1: Anticancer Activity

In a study published in 2020, researchers synthesized several derivatives of triazine compounds and evaluated their anticancer properties. The results indicated that the presence of specific substituents on the triazine ring could significantly enhance cytotoxicity against cancer cell lines. One derivative showed a remarkable increase in apoptosis in MCF-7 cells compared to controls .

Case Study 2: Antimicrobial Efficacy

A comparative study assessed the antimicrobial efficacy of various pyrimidine derivatives against clinical isolates of pathogenic bacteria. The results highlighted that certain substitutions on the pyrimidine ring led to enhanced antibacterial activity. The target compound's structural features suggest similar potential for antimicrobial applications .

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